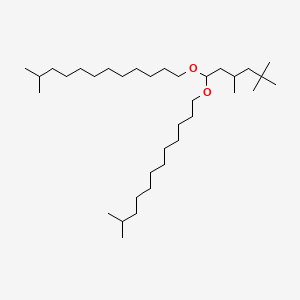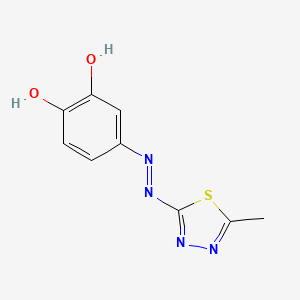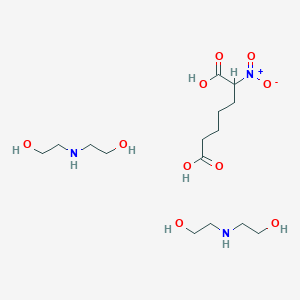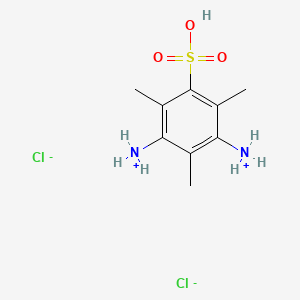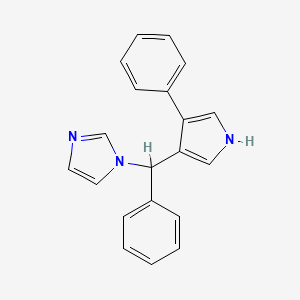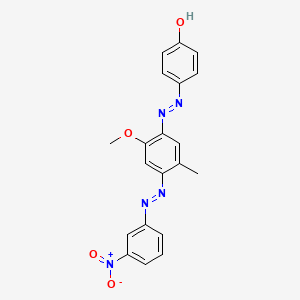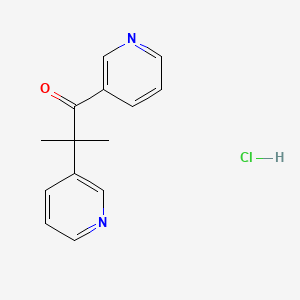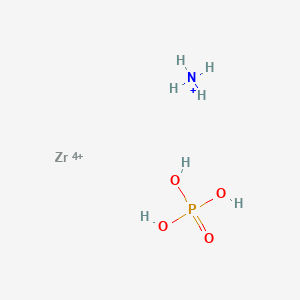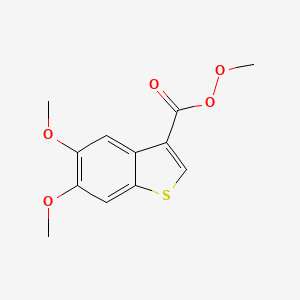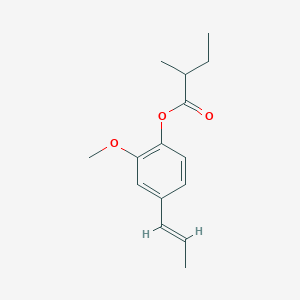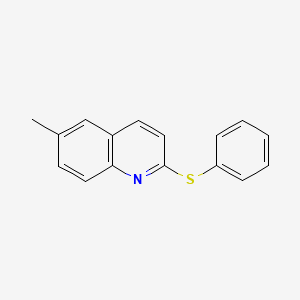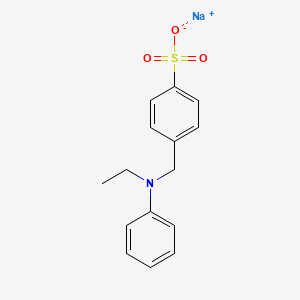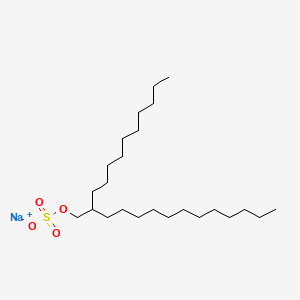
Sodium 2-decyltetradecyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-decyltetradecyl sulphate is an anionic surfactant widely used in various industrial and scientific applications. This compound is known for its ability to reduce surface tension, making it an effective agent in detergents, emulsifiers, and wetting agents. Its molecular formula is C24H49NaO4S, and it is characterized by its long hydrophobic alkyl chain and hydrophilic sulfate group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-decyltetradecyl sulphate typically involves the sulfonation of 2-decyltetradecanol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired sulfate ester .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where 2-decyltetradecanol is continuously fed and reacted with sulfur trioxide gas. The resulting product is then neutralized with sodium hydroxide to form the sodium salt. This process is optimized for high yield and purity, with continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-decyltetradecyl sulphate primarily undergoes substitution reactions due to the presence of the sulfate ester group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines, which can replace the sulfate group.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize the alkyl chain, leading to the formation of carboxylic acids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the sulfate ester to the corresponding alcohol.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Sodium 2-decyltetradecyl sulphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-decyltetradecyl sulphate involves its interaction with lipid molecules in cell membranes. As an anionic surfactant, it disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in applications such as sclerotherapy, where it causes localized damage to endothelial cells, leading to vein sclerosis .
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another widely used anionic surfactant with a shorter alkyl chain.
Sodium tetradecyl sulfate: Similar in structure but with a different alkyl chain length.
Sodium lauryl sulfate: Commonly used in household cleaning products and personal care items.
Uniqueness: Sodium 2-decyltetradecyl sulphate is unique due to its longer alkyl chain, which provides enhanced surface-active properties compared to shorter-chain surfactants. This makes it particularly effective in applications requiring strong emulsification and wetting properties .
Properties
CAS No. |
94200-75-6 |
|---|---|
Molecular Formula |
C24H49NaO4S |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
sodium;2-decyltetradecyl sulfate |
InChI |
InChI=1S/C24H50O4S.Na/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-28-29(25,26)27)21-19-17-15-12-10-8-6-4-2;/h24H,3-23H2,1-2H3,(H,25,26,27);/q;+1/p-1 |
InChI Key |
ZMDFLAWCHZSMAU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)COS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


